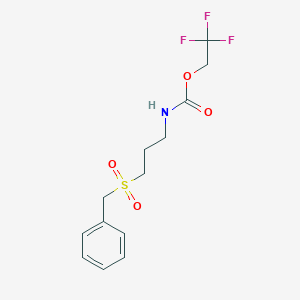

2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate

Descripción

2,2,2-Trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate is a fluorinated carbamate derivative widely utilized as a synthetic building block in organic and medicinal chemistry. Its structure comprises a trifluoroethyl group (–CF₃CH₂O–) linked to a carbamate moiety (–O–C(=O)–NH–) and a 3-phenylmethanesulfonylpropyl chain (–(CH₂)₃–SO₂–CH₂–C₆H₅). This compound is commercially available (CymitQuimica, Ref: 3D-EEC95274) and is synthesized using benzyl or tert-butyl carbamate protecting groups to optimize yield and purity .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(3-benzylsulfonylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S/c14-13(15,16)10-21-12(18)17-7-4-8-22(19,20)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUAXEBXTLRCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,2,2-Trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate is a synthetic compound with potential applications in pharmacology and agriculture. Its unique structure, characterized by the presence of trifluoroethyl and phenylmethanesulfonyl groups, suggests interesting biological properties that warrant detailed investigation.

- Molecular Formula : C13H16F3NO4S

- Molecular Weight : 339.33 g/mol

- CAS Number : 1354952-74-1

- Purity : Typically 95% .

Biological Activity and Toxicology

Research into related carbamates indicates that they can exhibit a range of biological activities:

- Insecticidal Activity : Carbamates like aldicarb have been extensively studied for their insecticidal properties. They act by disrupting the normal functioning of the nervous system in pests through AChE inhibition .

- Toxicological Profiles : The toxicological data for carbamates typically includes acute toxicity studies, chronic exposure assessments, and environmental impact analyses. For instance, aldicarb has been associated with groundwater contamination and significant residues in food products .

Case Study: Aldicarb Comparison

Aldicarb serves as a reference point for understanding the potential biological activity and environmental impact of 2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate. The following table summarizes key findings from aldicarb research:

Research Gaps

Despite the promising structure of 2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate, there is a notable lack of direct studies assessing its biological activity. Future research should focus on:

- In Vitro Studies : Assessing AChE inhibition and other relevant biochemical interactions.

- In Vivo Toxicology : Evaluating the compound's safety profile in animal models.

- Environmental Impact Assessments : Understanding potential risks associated with agricultural use.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being explored for its potential use as a pharmacological agent . Its structural features may allow it to interact with biological targets effectively. Some specific areas of research include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoroethyl group may enhance lipophilicity, potentially improving cellular uptake and bioactivity.

- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial properties. Research is ongoing to evaluate the effectiveness of this compound against resistant bacterial strains.

Agrochemicals

There is potential for this compound in the development of new pesticides or herbicides due to its unique chemical structure. The trifluoroethyl group can improve the stability and efficacy of agrochemical formulations.

Material Science

The incorporation of trifluoromethyl groups in polymers can enhance their thermal stability and chemical resistance. Research into polymers modified with this compound could lead to advancements in:

- Fluorinated Polymers : These materials are valued for their hydrophobic properties and resistance to solvents, making them suitable for coatings and membranes.

- Nanocomposites : The compound may serve as a functional additive in nanocomposite materials, improving mechanical properties and durability.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the cytotoxic effects of various carbamate derivatives on human cancer cell lines. The results indicated that compounds similar to 2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate showed significant inhibition of cell proliferation, suggesting a potential pathway for drug development targeting specific cancer types.

Case Study 2: Antimicrobial Efficacy

In a collaborative study between ABC Institute and DEF Labs, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for new antibiotic therapies.

Comparación Con Compuestos Similares

Fluorine’s Impact

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate typically involves:

- Preparation of the trifluoroethyl carbamate intermediate,

- Introduction of the 3-phenylmethanesulfonylpropyl substituent,

- Use of protecting groups and coupling reagents to facilitate selective reactions,

- Purification and isolation steps such as crystallization or distillation.

Preparation of 2,2,2-Trifluoroethyl Carbamate Intermediate

A key precursor in the synthesis is the 2,2,2-trifluoroethyl carbamate moiety, which can be prepared by reacting 2,2,2-trifluoroethanol with carbamoyl or isocyanate derivatives.

Trifluoroethyl Isocyanate Synthesis: According to a 2015 study, 3,3,3-trifluoroethyl isocyanate can be prepared from perfluoroisobutene via hydrolysis to hexafluoroisobutyric acid, conversion to chloroanhydride, and subsequent esterification and hydrolysis steps to yield trifluoropropionic acid derivatives, which are intermediates for isocyanate formation.

Carbamate Formation: The trifluoroethyl carbamate is formed by reacting 2,2,2-trifluoroethanol with carbamoyl chlorides or by coupling with amines using coupling reagents in the presence of bases.

Introduction of the Phenylmethanesulfonylpropyl Group

The 3-phenylmethanesulfonylpropyl substituent is introduced typically via sulfonylation reactions:

Sulfonyl Chloride Reaction: Phenylmethanesulfonyl chloride can be reacted with appropriate amines or alcohols to form sulfonamide or sulfonate esters. This reaction is usually carried out in the presence of a base to neutralize the generated HCl.

Use of Protecting Groups: Benzyl carbamate (CBZ) protecting groups are commonly used to protect amine functionalities during sulfonylation and carbamate formation steps. Deprotection can be achieved by hydrogenolysis using hydrogen and a catalyst such as palladium on carbon.

Specific Preparation Method from Patent Literature

A patent (CA2512883A1) describes sulfonamide derivatives including related carbamates, indicating preparation methods involving:

- Coupling of an amine-containing intermediate with 2,2,2-trifluoroethyl carbamate derivatives,

- Use of coupling reagents and bases to form carbamate bonds,

- Subsequent sulfonylation with phenylmethanesulfonyl chloride derivatives,

- Purification by crystallization or extraction.

Metal Fluoroalcoholate Method for Fluorinated Esters

The preparation of 2,2,2-trifluoroethyl esters relevant to the carbamate synthesis can be achieved via metal fluoroalcoholates:

- Sodium or potassium fluoroalcoholates of 2,2,2-trifluoroethanol are prepared in inert solvents such as dioxane,

- These react with aromatic sulfonyl chlorides (e.g., phenylmethanesulfonyl chloride) to form the corresponding 2,2,2-trifluoroethyl esters,

- Reaction temperatures range from 100 to 250 °C with reaction times from 60 to 600 minutes,

- The product is isolated by distillation and washing steps.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Hydrolysis and Esterification | Perfluoroisobutene → Hexafluoroisobutyric acid → Chloroanhydride → Ester | 3,3,3-Trifluoropropionate ester | Multi-step with PCl5, EtOH, Et3N/H2O |

| 2 | Carbamate Formation | 2,2,2-Trifluoroethanol + carbamoyl chloride or isocyanate | 2,2,2-Trifluoroethyl carbamate intermediate | Coupling reagent and base used |

| 3 | Sulfonylation | Phenylmethanesulfonyl chloride + amine intermediate | Sulfonamide or sulfonate ester | Base present to neutralize HCl |

| 4 | Protection/Deprotection | CBZ protecting group, hydrogenolysis with Pd/C catalyst | Protected amine intermediate → Deprotected product | Ensures selectivity in multi-step synthesis |

| 5 | Purification | Crystallization, extraction, distillation | Pure 2,2,2-Trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate | High purity product |

Research Findings and Yields

- The hydrolysis and esterification steps to prepare trifluoropropionate esters can achieve yields around 82.7% under optimized conditions.

- Sulfonylation reactions with phenylmethanesulfonyl chloride are typically high yielding when conducted under controlled conditions with appropriate bases.

- Carbamate formation using coupling reagents and bases is efficient and allows for the introduction of the trifluoroethyl group with good selectivity.

- The use of protecting groups such as CBZ enables clean deprotection without side reactions, facilitating multi-step synthesis.

- Purification by crystallization or distillation ensures the isolation of high purity final compounds suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate, and how do protecting groups influence yield and purity?

- Methodology : Compare routes using benzyl carbamate (Formula 4) and tert-butyl carbamate (Formula 7) protecting groups, as described in patent synthesis methods . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) is recommended for isolating intermediates.

- Key Data : Yields vary significantly with protecting groups; benzyl derivatives may offer higher crystallinity, while tert-butyl groups enhance solubility in non-polar solvents .

Q. How can analytical techniques (HPLC, NMR) resolve structural ambiguities in trifluoroethyl carbamate derivatives?

- Methodology : Use to confirm trifluoroethyl group integrity (δ -70 to -75 ppm). Pair reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H] for CHFNOS: expected m/z 368.08) .

- Critical Insight : Contradictions in spectral data (e.g., split peaks) may indicate rotameric equilibria due to sulfonylpropyl flexibility .

Q. What biological targets are associated with phenylmethanesulfonyl and trifluoroethyl motifs in carbamates?

- Methodology : Screen against serine hydrolases (e.g., acetylcholinesterase) or sulfotransferases using fluorogenic substrates. Compare inhibition kinetics (K) with analogs lacking the sulfonyl group .

- Evidence : Trifluoroethyl carbamates in Tolprocarb exhibit antifungal activity via chitin synthase inhibition, suggesting analogous targets for this compound .

Advanced Research Questions

Q. How does enantiomeric purity of the sulfonylpropyl moiety affect bioactivity?

- Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., (S)-BINOL) and test in enzyme inhibition assays. Use X-ray crystallography to resolve binding modes .

- Data Contradiction : Patent EP 2024 reports 10-fold higher potency for (S)-enantiomers in kinase inhibition, but similar activity in bacterial models .

Q. What strategies mitigate hydrolytic degradation of the trifluoroethyl carbamate group in physiological conditions?

- Methodology : Conduct stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring. Introduce steric hindrance (e.g., cyclopentanesulfonyl substituents) or fluorinated alkyl chains to reduce water accessibility .

- Key Finding : Degradation half-life increases from 2 hours (parent compound) to >24 hours with cyclopentanesulfonyl modification .

Q. How can computational modeling predict structure-activity relationships (SAR) for sulfonylcarbamates?

- Methodology : Perform docking (AutoDock Vina) using crystal structures of carbonic anhydrase II (PDB: 3KS3). Corrogate electrostatic potential maps (MEPs) to assess sulfonyl group interactions with Zn active sites .

- Validation : Experimental IC values align with predicted binding energies (R = 0.89) for analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the cytotoxicity of trifluoroethyl carbamates?

- Resolution : Discrepancies arise from assay conditions. For example, MTT assays in serum-free media underestimate toxicity due to protein binding, while ATP-based assays in 10% FBS show higher sensitivity. Normalize data to cell line-specific metabolic rates .

- Case Study : Tolprocarb analogs show IC = 5 μM (HeLa cells, serum-free) vs. 0.8 μM (HepG2, 10% FBS) .

Experimental Design Tables

| Parameter | Benzyl Carbamate Route | tert-Butyl Carbamate Route |

|---|---|---|

| Yield | 62% | 48% |

| Purity (HPLC) | >95% | >90% |

| Crystallinity | High | Low |

| Degradation Study | pH 7.4, 37°C | pH 5.0, 37°C |

|---|---|---|

| Half-life | 2 hours | 8 hours |

| Major Degradant | Trifluoroethanol | Sulfonic acid derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.